5-Bromo-1H-pyrrole-2-carbaldehyde chemical properties
5-Bromo-1H-pyrrole-2-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde
Introduction
5-Bromo-1H-pyrrole-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. As a derivative of pyrrole, a core scaffold in numerous natural products and pharmaceuticals, this molecule serves as a versatile and highly valuable building block.[1] Its structure, featuring a reactive aldehyde at the 2-position and a bromine atom at the 5-position, offers two distinct and orthogonal handles for chemical modification. The aldehyde facilitates classical carbonyl chemistry, such as condensations and reductive aminations, while the carbon-bromine bond is an ideal substrate for modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of diverse molecular fragments, enabling the construction of complex, pharmacologically relevant molecules from a simple, commercially available starting material.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, tailored for researchers and drug development professionals.
Physicochemical and Computed Properties
5-Bromo-1H-pyrrole-2-carbaldehyde is typically an off-white to yellow solid at room temperature.[3] Proper handling and storage are crucial for maintaining its integrity; it should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent degradation.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO | [4] |
| Molecular Weight | 174.00 g/mol | [4] |
| CAS Number | 931-34-0 | [3][4] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 93-94 °C | [3] |
| Boiling Point (Predicted) | 282.1 ± 20.0 °C | [3] |
| pKa (Predicted) | 14.22 ± 0.50 | [3] |
| XLogP3 (Computed) | 1.5 | [4] |
| InChIKey | YLPGXCJTAOMPRZ-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(NC(=C1)Br)C=O | [4] |
Synthesis and Spectroscopic Characterization
Synthesis
The most common and industrially scalable route to pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[7] For the synthesis of the title compound, a two-step sequence is typically employed:
-
Formylation of Pyrrole: Pyrrole is treated with the Vilsmeier reagent, which is generated in situ from a phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) mixture.[8] The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring.[6] Subsequent hydrolysis of the resulting iminium salt intermediate yields 1H-pyrrole-2-carbaldehyde.[8]
-
Bromination: The resulting 1H-pyrrole-2-carbaldehyde is then selectively brominated at the C5 position using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like tetrahydrofuran (THF) to yield 5-Bromo-1H-pyrrole-2-carbaldehyde. The aldehyde group is a deactivating group, but the strong activating nature of the pyrrole nitrogen directs the electrophilic substitution to the other vacant alpha-position (C5).
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show three key signals: a singlet for the aldehyde proton (CHO) typically downfield around δ 9.5 ppm, two doublets for the pyrrole ring protons (H3 and H4) between δ 6.0-7.5 ppm with a characteristic coupling constant (J ≈ 4 Hz), and a broad singlet for the N-H proton which can vary in chemical shift depending on solvent and concentration.
-
¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 180 ppm, and four signals for the pyrrole ring carbons, with the C5 carbon bearing the bromine atom being significantly influenced by the halogen's electronic effect.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[9] Another characteristic feature is the N-H stretching vibration, which appears as a moderate to strong band around 3100-3300 cm⁻¹.[10] The aromatic C-H stretching vibrations of the pyrrole ring are typically observed just above 3000 cm⁻¹.[10]
Core Reactivity and Synthetic Utility
The synthetic power of 5-Bromo-1H-pyrrole-2-carbaldehyde stems from its two distinct reactive sites. This allows for a diverse range of chemical transformations, making it a cornerstone intermediate in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent.[11] This reaction forges a new carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl groups, a structural motif ubiquitous in medicinal chemistry.[12]
Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are commonly used.[11] These are chosen for their efficiency in the oxidative addition step with aryl bromides.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential.[12][13] Its role is to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step onto the palladium center.[14]
-
Solvent: A mixed solvent system, often 1,4-dioxane/water or dimethoxyethane (DME)/water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid, ensuring all components can interact effectively.[11][12]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[12][13]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1H-pyrrole-2-carbaldehyde product.
Knoevenagel Condensation
The aldehyde group at the C2 position is a classic electrophile for condensation reactions. The Knoevenagel condensation involves the reaction of this aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or barbituric acid).[15][16]
Causality in Experimental Design:
-
Reactants: The electrophilicity of the pyrrole-2-carbaldehyde is sufficient to react with carbanions generated from active methylene compounds.
-
Catalyst: The reaction is typically catalyzed by a weak organic base, such as piperidine or pyrrolidine.[17][18] A strong base is avoided as it could induce self-condensation of the aldehyde or other side reactions.[16] The weak base is sufficient to deprotonate the active methylene compound to generate the nucleophilic enolate required for the initial addition step.[19]
-
Outcome: The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in the formation of a new C=C double bond, typically yielding an α,β-unsaturated product.[19] These products are themselves valuable synthetic intermediates, for example, as Michael acceptors.[18]
Detailed Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a representative procedure and may require optimization.
-
Setup: In a round-bottom flask, dissolve 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds. The reaction time can range from 2 to 6 hours.
-
Monitoring: Monitor the consumption of the starting aldehyde by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the desired 2-((5-bromo-1H-pyrrol-2-yl)methylene)malononitrile. Further purification is typically not necessary but can be done by recrystallization if needed.
Applications in Medicinal Chemistry
The true value of 5-Bromo-1H-pyrrole-2-carbaldehyde is realized in its application as a scaffold for molecules with potent biological activity. Pyrrole derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.[2][20]
-
Synthesis of Kinase Inhibitors: The Knoevenagel condensation product of a substituted pyrrole-carboxaldehyde is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[17] The α,β-unsaturated system formed is crucial for the molecule's bioactivity.
-
Construction of Novel Heterocycles: Through sequential Suzuki coupling followed by condensation chemistry on the aldehyde, complex, multi-ring heterocyclic systems can be constructed. These scaffolds are often explored in drug discovery programs for their ability to interact with various biological targets.[21]
-
Antibacterial Agents: The pyrrole nucleus is a core component of many antibacterial compounds.[20] Functionalization at the C2 and C5 positions using the aldehyde and bromide handles allows for the generation of libraries of novel pyrrole derivatives for screening against pathogenic bacteria.
Safety and Handling
5-Bromo-1H-pyrrole-2-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
5-Bromo-1H-pyrrole-2-carbaldehyde is a powerful and versatile building block in modern organic synthesis. Its value lies not just in the inherent biological relevance of the pyrrole core, but in the strategic placement of two orthogonal reactive functional groups. The ability to perform selective, high-yielding transformations like Suzuki-Miyaura cross-coupling at the C5-bromo position and Knoevenagel condensation at the C2-aldehyde group provides chemists with a reliable and flexible platform for the synthesis of complex molecular architectures. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is essential for designing and executing efficient synthetic routes to novel therapeutic agents.
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